3'-Cyano-3-(2-thiomethylphenyl)propiophenone

Description

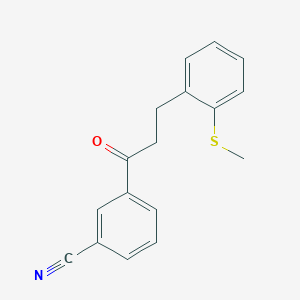

3'-Cyano-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a cyano (-CN) group at the 3' position of the benzoyl ring and a thiomethyl (-SMe) substituent at the 2-position of the adjacent phenyl ring.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS/c1-20-17-8-3-2-6-14(17)9-10-16(19)15-7-4-5-13(11-15)12-18/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTIPVLKFYJUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644312 | |

| Record name | 3-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-33-1 | |

| Record name | 3-[3-[2-(Methylthio)phenyl]-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(2-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3’-Cyano-3-(2-thiomethylphenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Dichloro Derivatives: 2',6'-Dichloro and 2',5'-Dichloro Analogs

Compounds :

- 2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-65-9)

- 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9)

Key Differences :

- Substituents: Both feature chlorine atoms at the 2',6' or 2',5' positions instead of a cyano group. Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl group compared to the cyano-substituted target compound.

- Molecular Weight : Higher (~325.25 g/mol) due to chlorine’s atomic mass .

- Physical Properties : Boiling points are ~423.7°C (at 760 mmHg) for the 2',6'-dichloro variant, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound .

- Applications: Dichloro derivatives are likely intermediates in organosulfur chemistry or materials science due to their stability and halogen-mediated reactivity .

4'-Cyano-3-(2,6-dimethylphenyl)propiophenone

Compound :

- 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone (CAS: N/A; molecular weight: 263.3 g/mol) .

Key Differences :

- Substituent Position: The cyano group is at the 4' position, and dimethyl (-CH₃) groups replace the thiomethyl (-SMe) at the phenyl ring.

- Electronic Effects : Methyl groups are electron-donating, reducing the carbonyl’s electrophilicity compared to the target compound’s thiomethyl-activated system.

- Reactivity : Lower sulfur-mediated reactivity (e.g., in nucleophilic substitutions) compared to the target compound .

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone

Compound :

- 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS: 898788-88-0; molecular weight: 300.32 g/mol) .

Key Differences :

- Functional Groups : A carboethoxy (-COOEt) group at the 2' position and a fluorine atom on the phenyl ring.

- Reactivity : The ester group enables hydrolysis or transesterification reactions, while fluorine’s electronegativity deactivates the phenyl ring, contrasting with the thiomethyl group’s electron-donating effects in the target compound .

3'-Cyano-3-(2-methoxyphenyl)propiophenone

Compound :

- 3'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS: 898769-71-6; molecular weight: 265.31 g/mol) .

Key Differences :

- Substituent Nature: Methoxy (-OMe) replaces thiomethyl (-SMe).

Biological Activity

3'-Cyano-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound characterized by its unique molecular structure, which includes a thiomethyl group and a cyano substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the thiomethyl group suggests enhanced interaction with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NOS, highlighting its complex structure that combines aromatic and aliphatic characteristics. The compound features a propiophenone backbone, which is known for its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NOS |

| Molecular Weight | 285.37 g/mol |

| Structure | Contains thiomethyl and cyano groups |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties

Studies have suggested that compounds with similar structures can inhibit bacterial growth by disrupting cell membranes or inhibiting key metabolic enzymes. The thiomethyl group may enhance these interactions, leading to increased potency against various microbial strains.

2. Anticancer Activity

Preliminary investigations indicate that this compound may possess anticancer properties. Analogous compounds have shown efficacy in disrupting cancer cell proliferation and inducing apoptosis. The mechanism of action is likely linked to the compound's ability to interact with specific cellular pathways involved in cancer progression.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Study A : Investigated the antimicrobial effects of similar thiomethyl-containing compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations.

- Study B : Focused on anticancer properties where derivatives of propiophenone were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | Contains two chloro groups | Enhanced reactivity due to multiple halogen sites |

| Thiomethyl-3-(4-thiomethylphenyl)propiophenone | Features two thiomethyl groups | Potentially increased biological activity |

| 3-(2-Methylphenyl)propiophenone | Lacks thiomethyl group | Different chemical reactivity |

Future Directions

Further studies are needed to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Research should focus on:

- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.

- Target Identification : To determine specific biological targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy through structural modifications.

Q & A

Q. What established synthetic routes are available for 3'-Cyano-3-(2-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using propiophenone derivatives with thiomethylphenyl precursors, followed by cyano group introduction via nucleophilic substitution (e.g., KCN or CuCN). Optimization includes varying catalysts (e.g., AlCl₃ in 1,2-dichloroethane solvent) and temperature gradients (25–80°C). Reaction progress should be monitored via GC or HPLC to assess intermediates and final product purity. For scale-up, inert atmospheres (N₂/Ar) and controlled addition rates are critical to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400–600 MHz) to confirm aromatic protons (δ 7.2–8.1 ppm) and thiomethyl (-SCH₃, δ 2.1–2.5 ppm). ¹³C NMR identifies the ketone carbonyl (δ 195–205 ppm) and cyano carbon (δ 115–120 ppm).

- FT-IR : Bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₃NOS: 295.07).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store the compound at -20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the thiomethyl group. Use desiccants (silica gel) to avoid hydrolysis. For handling, employ PPE (nitrile gloves, fume hood) due to potential irritancy (similar to propiophenone derivatives in ). Waste must be segregated and treated via neutralization (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency during asymmetric reduction of the ketone group?

- Methodological Answer : Contradictions in enantiomeric excess (ee) may arise from enzyme source variability (e.g., Rhodotorula mucilaginosa vs. Saccharomyces cerevisiae). Systematic optimization involves:

- Screening buffer systems (e.g., Na₂HPO₄-KH₂PO₄, pH 7.0) and co-substrates (e.g., glucose for NADPH regeneration).

- Adjusting substrate concentration (5–20 mM) to avoid inhibition (see ’s substrate study).

- Using DOE (Design of Experiments) to identify critical parameters (temperature, agitation). Validate results with chiral HPLC or polarimetry .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to predict regioselectivity in cyano group reactions.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impact on reaction pathways (e.g., DMF vs. THF).

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Assay Validation : Compare MTT, resazurin, and ATP-based assays for consistency. For example, ’s acute toxicity data (LDLo = 329 mg/kg in humans) suggests prioritizing low-dose ranges (IC₅₀ < 50 µM).

- Cell Line Specificity : Test across multiple lines (e.g., HEK293, HepG2) to identify metabolic differences. Include positive controls (e.g., cisplatin) and normalize to solvent (DMSO) effects.

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify pathways affected by the thiomethyl or cyano groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.